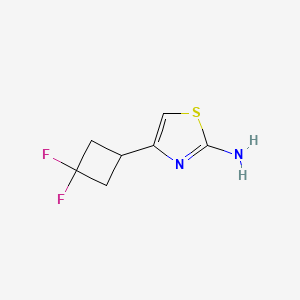
4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a difluorocyclobutyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-difluorocyclobutanone with thioamide in the presence of a base to form the thiazole ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)ethanol
- (3,3-Difluorocyclobutyl)benzoate
Uniqueness
4-(3,3-Difluorocyclobutyl)-1,3-thiazol-2-amine is unique due to the presence of both the difluorocyclobutyl group and the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F2N2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-(3,3-difluorocyclobutyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)1-4(2-7)5-3-12-6(10)11-5/h3-4H,1-2H2,(H2,10,11) |
InChI Key |
VWEUCIAABOOYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















